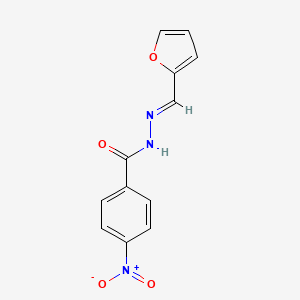![molecular formula C17H18N4O3 B11556149 2-[(3-Methylphenyl)amino]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11556149.png)
2-[(3-Methylphenyl)amino]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves the reaction of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone. The general reaction scheme is as follows:
Formation of the hydrazone: The aldehyde or ketone reacts with the hydrazine derivative in the presence of an acid catalyst to form the hydrazone.
Purification: The crude product is purified by recrystallization or chromatography to obtain the pure hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same principles as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form various hydrazone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-2-methylphenyl)amino]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- 2-[(3-Methylphenoxy)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and biological activity. The presence of both methyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-(3-methylanilino)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H18N4O3/c1-12-5-3-7-15(9-12)18-11-17(22)20-19-13(2)14-6-4-8-16(10-14)21(23)24/h3-10,18H,11H2,1-2H3,(H,20,22)/b19-13+ |
InChI Key |
XAANTQDWEJRHPJ-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11556073.png)

![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11556103.png)
![3-[(2Z)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide](/img/structure/B11556113.png)
![N'-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide](/img/structure/B11556117.png)
![2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11556121.png)
![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11556127.png)

![(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide](/img/structure/B11556139.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11556141.png)
![(4Z)-1-(3-chloro-4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11556157.png)
![2-(3,4-dimethylphenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11556160.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]acetohydrazide](/img/structure/B11556165.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11556170.png)
